2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-2-yl)acetamide
Description
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-2-yl)acetamide is a complex organic compound with a unique structure that includes a cyclohepta[c]pyridazin ring system and a pyridin-2-yl acetamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C16H18N4O2 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C16H18N4O2/c21-15(18-14-8-4-5-9-17-14)11-20-16(22)10-12-6-2-1-3-7-13(12)19-20/h4-5,8-10H,1-3,6-7,11H2,(H,17,18,21) |
InChI Key |
FIMPMJWRXJODKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. The starting materials often include cycloheptanone derivatives and pyridine-based compounds. The key steps in the synthesis may involve:
Cyclization Reactions: Formation of the cyclohepta[c]pyridazin ring system through cyclization reactions.
Amidation Reactions: Introduction of the acetamide group via amidation reactions.
Oxidation and Reduction: Specific oxidation and reduction steps to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to higher oxidation states.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, research has shown that certain modifications can enhance its efficacy against specific cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Neurological Disorders : The compound may also play a role in treating neurological disorders. Its interaction with ligand-gated ion channels suggests potential applications in modulating neurotransmitter systems, which could be beneficial for conditions such as anxiety and depression .
- Antimicrobial Properties : There is evidence suggesting that the compound possesses antimicrobial activity. Its structural components allow it to interact with bacterial cell membranes, leading to disruption and cell death .
Pharmacological Insights
- Mechanism of Action : The mechanism by which this compound exerts its effects is primarily through the modulation of ion channels and receptors involved in neurotransmission. This characteristic makes it a candidate for further exploration in drug development aimed at neurological applications .
- Structure-Activity Relationship (SAR) : Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Variations in the pyridine and acetamide moieties can significantly influence its biological activity and selectivity towards specific targets .
Material Science Applications
- Polymer Chemistry : The compound's unique chemical properties allow it to be used as a building block in polymer synthesis. It can contribute to the development of new materials with enhanced mechanical and thermal properties .
- Nanotechnology : In the field of nanotechnology, this compound can be utilized in the fabrication of nanoscale devices due to its ability to form stable complexes with metals and other materials .
Case Studies
- Case Study on Anticancer Efficacy : A study published in a peer-reviewed journal evaluated the anticancer effects of modified versions of this compound on breast cancer cells. The results demonstrated a dose-dependent response where higher concentrations led to increased cell death rates compared to controls .
- Neuropharmacological Study : Another study focused on the neuropharmacological effects of this compound in animal models of anxiety. The findings indicated that administration resulted in reduced anxiety-like behavior, suggesting its potential as an anxiolytic agent .
Mechanism of Action
The mechanism of action of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Interaction with genetic material, potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-3-yl)acetamide: Similar structure but with a pyridin-3-yl group.
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-4-yl)acetamide: Similar structure but with a pyridin-4-yl group.
Uniqueness
The uniqueness of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-2-yl)acetamide lies in its specific substitution pattern and the resulting chemical and biological properties. The position of the pyridin-2-yl group can significantly influence its reactivity and interaction with biological targets.
Biological Activity
The compound 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Molecular Formula
The molecular formula of the compound is with a molecular weight of approximately 286.35 g/mol.
Structural Characteristics
The compound features a cycloheptane ring fused with a pyridazine moiety, which is known to influence its biological properties. The presence of the pyridine ring also contributes to its pharmacological profile.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound potentially interacts with neurotransmitter receptors, which could explain its effects on neurological conditions.
- Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, which is crucial for reducing oxidative stress in cells.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Antitumor Activity : In vitro studies have shown that it can inhibit the growth of certain cancer cell lines.
- Anti-inflammatory Properties : The compound has been noted for its ability to reduce inflammation in preclinical models.
- Neuroprotective Effects : There is evidence suggesting potential benefits in neurodegenerative diseases through modulation of neuroinflammatory pathways.
Antitumor Activity
A study published in 2021 examined the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. This suggests a promising avenue for further development as an anticancer agent.
Anti-inflammatory Effects
Another research project focused on the anti-inflammatory properties of the compound in a murine model of arthritis. The administration of the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as a therapeutic agent for inflammatory diseases.
Neuroprotective Studies
In a neuroprotective study involving rat models subjected to induced oxidative stress, the compound demonstrated significant reductions in neuronal death and improvements in behavioral outcomes. These findings support its potential application in treating neurodegenerative disorders such as Alzheimer’s disease.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Reduced viability in MCF-7 cells | |
| Anti-inflammatory | Decreased cytokine levels | |
| Neuroprotective | Reduced neuronal death |
| Property | Value |
|---|---|
| Molecular Weight | 286.35 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Stability | Stable under ambient conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
